Ethanaminium, N-ethyl-N,N-dimethyl-

Overview

Description

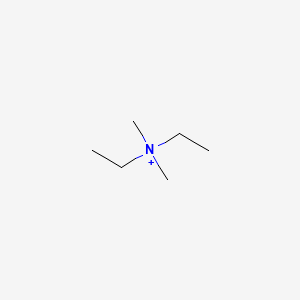

Ethanaminium, N-ethyl-N,N-dimethyl- is a quaternary ammonium compound with the molecular formula C₅H₁₄N⁺ (often associated with counterions such as chloride or hydroxide). Structurally, it consists of a central nitrogen atom bonded to one ethyl group, two methyl groups, and a hydrogen atom, forming a positively charged cation (Fig. 1). This compound is part of a broader class of alkyl-substituted ethanaminium salts, which are characterized by their stability, ionic nature, and diverse applications in pharmaceuticals, surfactants, and chemical synthesis .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanaminium, N-ethyl-N,N-dimethyl- can be synthesized through several methods. One common method involves the alkylation of dimethylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NH} + \text{C2H5X} \rightarrow \text{(CH3)2NC2H5} + \text{HX} ] where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of N,N-Dimethylethylamine often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to neutralize the hydrogen halide by-product .

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, N-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethyl-N,N-dimethylamine oxide.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Addition: It can react with electrophiles to form addition products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

Nucleophiles: Halides, cyanides, and other nucleophiles are used in substitution reactions.

Electrophiles: Alkyl halides and acyl halides are typical electrophiles for addition reactions.

Major Products Formed

The major products formed from these reactions include N-ethyl-N,N-dimethylamine oxide, substituted amines, and various addition products depending on the specific reagents and conditions used .

Scientific Research Applications

Ethanaminium, N-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.

Industry: It is used in the production of surfactants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanaminium, N-ethyl-N,N-dimethyl- involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity through binding and subsequent conformational changes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl Ethanamine (C₄H₁₁N)

- Molecular weight : 73.14 g/mol .

- Structure : A tertiary amine with two methyl and one ethyl group attached to nitrogen.

- Key differences : Lacks the quaternary ammonium center, making it less polar and more volatile.

- Applications : Intermediate in organic synthesis; less biologically active due to reduced cationic stability .

(2-Aminoethyl)trimethylammonium Chloride (C₅H₁₄ClN₂)

- Molecular weight : 152.63 g/mol .

- Structure: Contains an additional aminoethyl group, resulting in a bifunctional quaternary ammonium compound.

- Key differences: The aminoethyl group enables hydrogen bonding, enhancing solubility and reactivity in biological systems.

- Applications : Used in biochemical studies for membrane permeability modulation .

N-Ethyl-N,N-dimethyl Ethanaminium Hydroxide (C₆H₁₇NO)

- Molecular weight : 119.21 g/mol .

- Structure : Hydroxide salt form of the target compound.

- Key differences : Highly alkaline and corrosive (pH >12), classified as a hazardous substance (Skin Corr. 1A) .

- Applications : Catalyst in organic reactions; requires careful handling due to toxicity .

Mitochondrial Targeting

Compounds with N,N-dimethyl or N-ethyl-N,N-dimethyl substituents exhibit enhanced mitochondrial accumulation. For example:

- Parent compound (N,N-dimethyl amino moiety): Ionizes under physiological conditions, facilitating mitochondrial transport comparable to triphenylphosphonium (TPP) moieties .

- Derivatives with ethyl groups : Show 2–3× higher mitochondrial concentrations than methyl-only analogs, suggesting ethyl groups improve lipophilicity and membrane penetration .

Antimicrobial and Anti-Parasitic Activity

- N,N-Dimethyl acetamide derivatives : Demonstrated moderate anti-leishmanial activity (72–107% infection prevention), while N,N-diethyl analogs were less effective due to steric hindrance .

- Quaternary ammonium salts with ethyl groups : Broad-spectrum antimicrobial agents; ethyl substituents enhance interaction with bacterial cell membranes .

Q & A

Q. What are the recommended safety protocols for handling Ethanaminium, N-ethyl-N,N-dimethyl- derivatives in laboratory settings?

Basic Question

Ethanaminium derivatives require stringent safety measures due to their corrosive and toxic properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .

- Waste Management: Segregate waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Emergency Procedures: Immediate flushing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

- Storage: Store in corrosion-resistant containers at controlled temperatures, avoiding incompatible materials (e.g., strong acids) .

Q. What synthetic routes are commonly employed to prepare Ethanaminium, N-ethyl-N,N-dimethyl- salts, and what factors influence yield optimization?

Basic Question

Synthesis typically involves quaternization of tertiary amines with alkyl halides or sulfonates. For example:

- Alkylation: Reacting N-ethyl-N,N-dimethylamine with ethyl iodide under anhydrous conditions yields the ethanaminium iodide derivative .

- Counterion Exchange: Metathesis reactions (e.g., substituting bromide for iodide) can modulate solubility and crystallinity .

Optimization Factors: - Reagent Purity: Anhydrous solvents and stoichiometric control minimize side reactions .

- Temperature: Moderate heating (40–60°C) accelerates quaternization while avoiding decomposition .

- Catalysts: Phase-transfer catalysts improve reaction efficiency in biphasic systems .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Ethanaminium, N-ethyl-N,N-dimethyl- compounds?

Basic Question

- NMR Spectroscopy: H and C NMR confirm quaternary ammonium structure and counterion identity (e.g., bromide vs. iodide) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular weight and detects impurities .

- FT-IR: Identifies functional groups (e.g., C-N stretching at 1,020–1,100 cm) and hydrogen bonding patterns .

- X-ray Crystallography: Resolves crystal packing and cation-anion interactions in solid-state structures .

Q. How do computational studies inform the design of reactions involving Ethanaminium, N-ethyl-N,N-dimethyl- derivatives as catalysts or intermediates?

Advanced Question

Computational methods (e.g., DFT) predict reactivity and guide experimental design:

- Transition State Analysis: Calculates activation energies for reactions like Suzuki-Miyaura couplings, where ethanaminium salts act as phase-transfer catalysts .

- Electronic Structure Modeling: Reveals how quaternary ammonium groups stabilize intermediates via electrostatic interactions .

- Solvent Effects: Molecular dynamics simulations optimize solvent selection to enhance reaction rates and selectivity .

Q. What strategies resolve contradictions in reported reactivity data for Ethanaminium salts under varying pH conditions?

Advanced Question

Discrepancies in pH-dependent reactivity (e.g., hydrolysis vs. stability) are addressed through:

- Controlled Kinetic Studies: Isolating pH-specific degradation pathways (e.g., hydroxide attack at high pH) .

- In Situ Monitoring: Techniques like UV-Vis or F NMR track real-time changes in ionic species .

- Counterion Screening: Comparing bromide, iodide, and hydroxide salts identifies anion-specific stability trends .

Q. What experimental approaches validate the mechanistic role of Ethanaminium derivatives in organocatalytic cycles?

Advanced Question

- Isotopic Labeling: H or C isotopes trace the catalyst’s participation in bond-forming steps .

- Kinetic Isotope Effects (KIE): Differentiate between rate-determining steps (e.g., substrate activation vs. product release) .

- Structure-Activity Relationships (SAR): Modifying alkyl chain length or substituents correlates structural features with catalytic efficiency .

Q. How does the choice of counterion impact the physicochemical properties of Ethanaminium, N-ethyl-N,N-dimethyl- salts?

Advanced Question

Counterions (e.g., Br, I, OH) influence:

Properties

IUPAC Name |

diethyl(dimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N/c1-5-7(3,4)6-2/h5-6H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHQDSMOYNLVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276773 | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-89-3 | |

| Record name | Ethanaminium, N-ethyl-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.